2-[(4-Fluorophenyl)sulfanyl]acetaldehyde
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Overview
Description
2-[(4-Fluorophenyl)sulfanyl]acetaldehyde is a chemical compound with the molecular formula C8H7FOS and a molecular weight of 170.2 g/mol It is characterized by the presence of a fluorophenyl group attached to a sulfanylacetaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Fluorophenyl)sulfanyl]acetaldehyde typically involves the reaction of 4-fluorothiophenol with chloroacetaldehyde under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to obtain the desired product with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Fluorophenyl)sulfanyl]acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Electrophilic aromatic substitution reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Formation of 2-[(4-Fluorophenyl)sulfanyl]acetic acid.
Reduction: Formation of 2-[(4-Fluorophenyl)sulfanyl]ethanol.
Substitution: Various substituted derivatives of the fluorophenyl group.
Scientific Research Applications
2-[(4-Fluorophenyl)sulfanyl]acetaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[(4-Fluorophenyl)sulfanyl]acetaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The fluorophenyl group can enhance the compound’s binding affinity and selectivity towards certain targets, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Chlorophenyl)sulfanyl]acetaldehyde
- 2-[(4-Bromophenyl)sulfanyl]acetaldehyde
- 2-[(4-Methylphenyl)sulfanyl]acetaldehyde
Comparison
Compared to its analogs, 2-[(4-Fluorophenyl)sulfanyl]acetaldehyde exhibits unique properties due to the presence of the fluorine atom. The fluorine atom can influence the compound’s reactivity, stability, and biological activity. For example, the electron-withdrawing nature of fluorine can enhance the compound’s electrophilicity, making it more reactive in certain chemical reactions. Additionally, the fluorine atom can improve the compound’s metabolic stability and bioavailability, making it a valuable candidate for drug development .
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanylacetaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FOS/c9-7-1-3-8(4-2-7)11-6-5-10/h1-5H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFITYNKSOMGOKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SCC=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FOS |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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